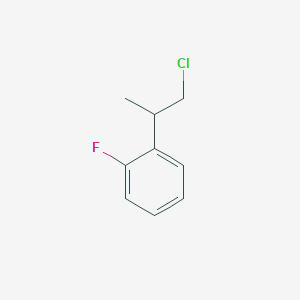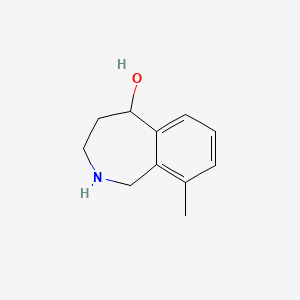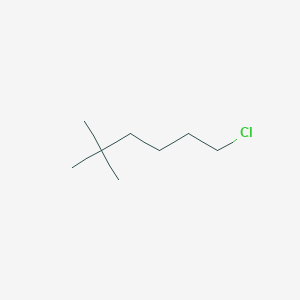![molecular formula C9H15NO2 B12097078 anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)
anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester (CAS No. 745836-32-2) is a chemical compound with the following molecular formula:
C16H21NO2
. It belongs to the class of bicyclic compounds and contains a seven-membered ring system. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.Métodos De Preparación
The synthetic routes for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester are not widely documented. industrial production methods likely involve esterification of the corresponding carboxylic acid with ethanol (ethyl ester formation). Unfortunately, specific reaction conditions and detailed protocols remain scarce in the literature.
Análisis De Reacciones Químicas
Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester may undergo various chemical reactions, including:
Ester Hydrolysis: Conversion back to the carboxylic acid by hydrolysis of the ester bond.
Reduction: Reduction of the carbonyl group (ester functionality) to the corresponding alcohol.
Substitution: Substitution reactions at the carboxylic acid or ester functional groups. Common reagents and conditions depend on the specific reaction type, but typical reagents include acids, bases, and reducing agents.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific fields:
Chemistry: As a building block for more complex molecules due to its bicyclic structure.
Biology: Potential use in drug design or as a scaffold for bioactive compounds.
Medicine: Investigated for pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The exact mechanism of action for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester remains elusive. Researchers would need to explore its interactions with biological targets, metabolic pathways, and potential therapeutic effects.
Comparación Con Compuestos Similares
While detailed comparisons are limited, we can highlight its uniqueness within the bicyclic family. Similar compounds include other azabicycloheptanes, but their specific structures and applications may differ.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3 |
Clave InChI |
KRURNZGDUICNNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2CCC1NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)








